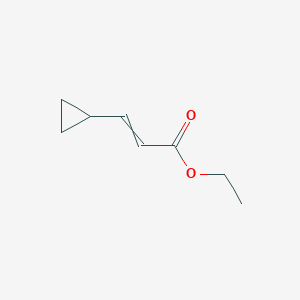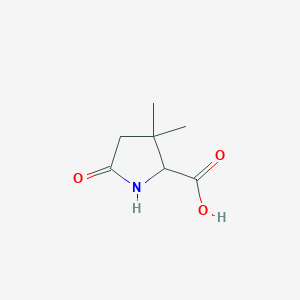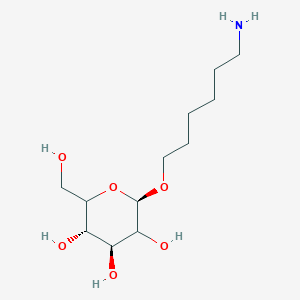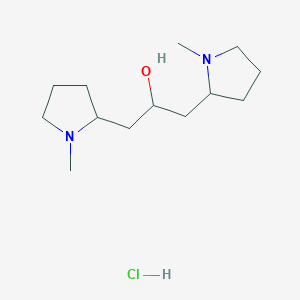
2-Propenoic acid, 3-cyclopropyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propenoic acid, 3-cyclopropyl-, ethyl ester” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.182 g/mol . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Chemical Reactions Analysis
Esters, including “2-Propenoic acid, 3-cyclopropyl-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester reacts with water to form an alcohol and a carboxylic acid . The specifics of the reactions that this particular ester can undergo are not available in the current resources.Aplicaciones Científicas De Investigación
Application in Microreactor Systems
Specific Scientific Field
Chemical Engineering and Process Intensification
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate is used in experimental studies of saponification reactions in microreactor systems . Microreactors are devices that intensify chemical processes due to improved flow regimes, mass, and heat transfer .
Methods of Application
The effect of the volume flow rate on reactor performance in different reactors (the T-shaped reactor, the interdigital microreactor, and the chicane microreactor) was investigated . The saponification reaction in these reactor systems was considered .
Results or Outcomes
The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates . However, microreactors exhibit a higher pressure drop, indicating higher mechanical flow energy consumption than using a T-shaped reactor .
Application in Synthesis of Coumarin-3-carboxylate Ester
Specific Scientific Field
Organic Chemistry and Synthetic Methodology
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate is used in the cyclization mechanisms with salicylaldehyde for the efficient synthesis of coumarin-3-carboxylate ester .
Methods of Application
Various salicylaldehydes were reacted with ethyl cyanoacetate under specific conditions . The reactions were not sensitive to the substituent effect of salicylaldehyde .
Results or Outcomes
A range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .
Application in Alkylation of Enolate Ions
Specific Scientific Field
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate is used in the alkylation of enolate ions . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
Methods of Application
The reaction involves the attack of an enolate anion on an alkyl halide . The limitations of S_N2 reactions apply, including the preference for a good primary or secondary leaving group .
Results or Outcomes
The alkylation of enolate ions leads to the formation of α-substituted ketones, esters, lactones, or nitriles .
Application in Biotechnological Production of Ethyl Acetate
Specific Scientific Field
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate can be used in the microbial synthesis of ethyl acetate . Ethyl acetate is an environmentally friendly solvent with many industrial applications .
Methods of Application
The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes . Microbial synthesis could become an interesting alternative .
Results or Outcomes
The microbial synthesis of ethyl acetate is still under research . If successful, it could replace the current energy-intensive petrochemical processes .
Application in Preparation of Carboxylic Acids
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate is used in the preparation of carboxylic acids via the malonic ester synthesis . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
Results or Outcomes
The malonic ester synthesis leads to the formation of α-substituted carboxylic acids .
Application in Synthesis of Methyl Ketones
Summary of the Application
Ethyl 3-cyclopropylprop-2-enoate is used in the synthesis of methyl ketones through the acetoacetic ester synthesis . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
Results or Outcomes
The acetoacetic ester synthesis leads to the formation of α-substituted methyl ketones .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-cyclopropylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCPBSHJYHXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-cyclopropyl-, ethyl ester | |
CAS RN |
5808-99-1 |
Source


|
| Record name | 5808-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)


